
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a formyl group attached to a phenyl ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formylbenzoic acid with ethyl imidazole-2-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ethyl 1-(4-carboxyphenyl)-1H-imidazole-2-carboxylate.
Reduction: Ethyl 1-(4-hydroxymethylphenyl)-1H-imidazole-2-carboxylate.
Substitution: Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate or Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate.
科学的研究の応用
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting their normal function.
類似化合物との比較
Ethyl 1-(4-formylphenyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate: This compound has a methyl group instead of a formyl group, which affects its reactivity and biological activity.
Ethyl 1-(4-nitrophenyl)-1H-imidazole-2-carboxylate: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
Ethyl 1-(4-hydroxyphenyl)-1H-imidazole-2-carboxylate: The hydroxyl group introduces hydrogen bonding capabilities, influencing the compound’s solubility and interaction with biological targets.
This compound is unique due to the presence of the formyl group, which provides distinct reactivity and potential for various applications in research and industry.
特性
CAS番号 |
920511-27-9 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
ethyl 1-(4-formylphenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12-14-7-8-15(12)11-5-3-10(9-16)4-6-11/h3-9H,2H2,1H3 |
InChIキー |
YTYPMCCZABVDQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


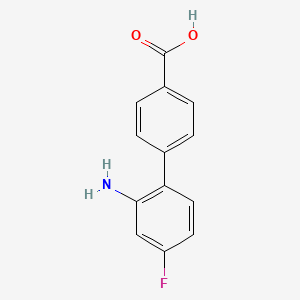
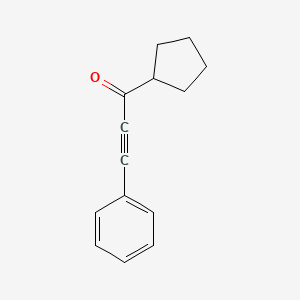

![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
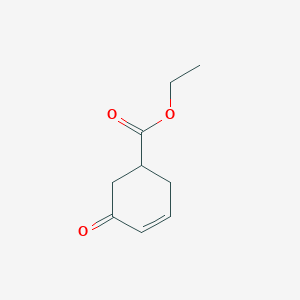
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
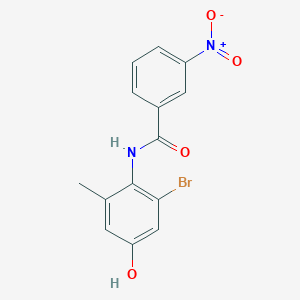
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
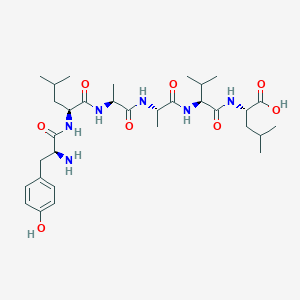
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
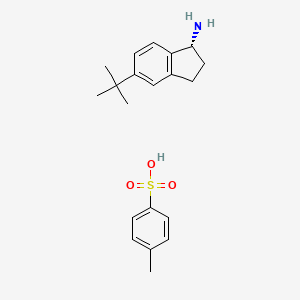
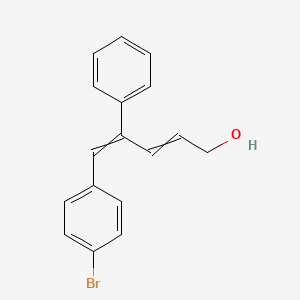
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)
